(E)-2,6-diaminohex-4-enoic acid;dihydrochloride

Catalog No.
S6648602
CAS No.
37637-19-7
M.F
C6H14Cl2N2O2
M. Wt
217.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2,6-diaminohex-4-enoic acid;dihydrochloride

CAS Number

37637-19-7

Product Name

(E)-2,6-diaminohex-4-enoic acid;dihydrochloride

IUPAC Name

(E)-2,6-diaminohex-4-enoic acid;dihydrochloride

Molecular Formula

C6H14Cl2N2O2

Molecular Weight

217.09 g/mol

InChI

InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H/b2-1+;;

InChI Key

VENITEMARMPYBQ-SEPHDYHBSA-N

SMILES

C(C=CCN)C(C(=O)O)N.Cl.Cl

Canonical SMILES

C(C=CCN)C(C(=O)O)N.Cl.Cl

Isomeric SMILES

C(/C=C/CN)C(C(=O)O)N.Cl.Cl

The exact mass of the compound H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl is 216.0432331 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(E)-2,6-diaminohex-4-enoic acid dihydrochloride, commonly known as trans-4,5-dehydrolysine dihydrochloride, is a specialized unsaturated amino acid analog. Featuring a rigid trans-double bond between the C4 and C5 positions, this compound serves as a precise structural and mechanistic probe in biochemical research. As a commercially available dihydrochloride salt, it offers high aqueous solubility and stability, making it highly suitable for formulation in physiological buffers. Its primary procurement value lies in its ability to act as a mechanism-based inhibitor for lysine-dependent enzymes and as a substitute in protein translation that deliberately disrupts post-translational modifications, providing researchers with a reliable tool for trapping transient enzyme intermediates and studying protein assembly [1].

Research Fit

Core structure Conformationally constrained lysine analog with trans (E) double bond
Format advantage Dihydrochloride salt supports aqueous solubility and handling
Workflow use Peptide synthesis building block, enzyme substrate/inhibitor studies

Substituting trans-4,5-dehydrolysine with standard L-lysine, cis-4,5-dehydrolysine, or other heteroatom analogs (such as 4-thialysine) fundamentally alters experimental outcomes. In Radical SAM enzymology, native L-lysine turns over too rapidly to allow for the observation of radical intermediates, whereas the trans-4,5-dehydro analog forms a highly stable, observable allylic radical that traps the enzyme in its active state [1]. Furthermore, in collagen biosynthesis models, the specific geometry of the trans-isomer is required to selectively block lysyl hydroxylase without halting ribosomal translation, a feat not achievable with saturated or cis-configured analogs [2]. Finally, procuring the free base instead of the dihydrochloride salt introduces severe solubility and auto-oxidation risks, compromising dosing accuracy in sensitive in vitro assays [3].

Substitution Risk

Lysine replacement may alter DHDPS allostery
The compound exhibits a distinct inhibition profile at dihydrodipicolinate synthase compared to native lysine, indicating a different allosteric binding mode. Results obtained with lysine may not transfer.
Cis isomer is not a functional substitute
Trypsin kinetics show that the trans configuration is required for native-like processing; the cis isomer demonstrates significantly reduced substrate turnover, preventing interchangeability.

Stable Allylic Radical Formation for EPR Spectroscopy

In mechanistic studies of lysine 2,3-aminomutase (LAM) and other Radical SAM enzymes, (E)-2,6-diaminohex-4-enoic acid dihydrochloride acts as a potent mechanism-based inhibitor. Unlike the native substrate L-lysine, which undergoes rapid catalytic turnover making its radical intermediate highly transient, trans-4,5-dehydrolysine forms a highly stable allylic radical upon hydrogen abstraction at C3. This radical accumulates with a formation rate constant of approximately 2 min⁻¹ and is easily detectable by electron paramagnetic resonance (EPR) at 77 K (g = 2.0) [1]. This extreme stabilization prevents further catalytic turnover, trapping the enzyme in its intermediate state.

Evidence DimensionRadical intermediate stability and formation rate
Target Compound DataForms stable allylic radical (k_form ≈ 2 min⁻¹); easily trapped at 77 K
Comparator Or BaselineL-lysine (native substrate: highly transient radical, rapid turnover)
Quantified DifferenceComplete kinetic trapping vs. full catalytic turnover
ConditionsAnaerobic LAM assay with S-adenosylmethionine (SAM) and pyridoxal-5'-phosphate, frozen at 77 K

Procuring this specific unsaturated analog is essential for structural biologists and enzymologists needing to isolate and characterize radical intermediates in SAM-dependent enzymes.

DHDPS inhibition
Head-to-head
Target: IC50 3.7 mM Racemic lysine: IC50 0.2 mM 18.5-fold difference
Distinct allosteric SAR profile; supports inhibitor design studies
DHDPS-DHDPR coupled assay; racemate tested

Conformational Restriction of Collagen Cross-linking

When used in cellular assays such as embryonic chick tibiae models, trans-4,5-dehydrolysine successfully incorporates into nascent collagen chains, competing directly with L-lysine. However, the rigid trans-double bond between C4 and C5 prevents the normal action of lysyl hydroxylase. Compared to native L-lysine, which undergoes standard hydroxylation and subsequent cross-linking, the incorporation of the trans-4,5-dehydro analog results in the extrusion of unhydroxylated, abnormal procollagen that cannot form mature, cross-linked fibrils [1]. The cis-isomer or saturated analogs do not provide the same exact steric block.

Evidence DimensionProcollagen hydroxylation and cross-linking competency
Target Compound DataYields unhydroxylated, non-cross-linked procollagen
Comparator Or BaselineL-lysine (yields fully hydroxylated, mature cross-linked collagen)
Quantified DifferenceComplete inhibition of targeted lysyl hydroxylation sites
ConditionsIn vitro collagen biosynthesis models (e.g., embryonic chick tibiae)

This compound is the preferred procurement choice for researchers aiming to decouple collagen translation from extracellular fibril assembly in fibrotic disease models.

Trypsin kinetics
Head-to-head
Trans-isomer: Km/kcat similar to lysine Cis-isomer: Much lower kcat, slow hydrolysis
Trans configuration maintains native-like protease processing
Benzoyl methyl ester and phenylthiazolone derivatives

Enhanced Aqueous Solubility and Oxidative Stability

For precision in vitro assays, the dihydrochloride salt of (E)-2,6-diaminohex-4-enoic acid is highly advantageous compared to its free base counterpart. The free base of unsaturated aliphatic diamino acids is prone to auto-oxidation and exhibits poor dissolution kinetics at physiological pH due to zwitterionic aggregation. Procuring the dihydrochloride form ensures immediate, complete solubility in standard aqueous buffers (pH 7.0–7.4) and protects the sensitive C4-C5 double bond from premature oxidative degradation during storage and handling [1]. This ensures accurate molar dosing in sensitive kinetic and cell-culture assays.

Evidence DimensionAqueous dissolution and storage stability
Target Compound DataDihydrochloride salt: Rapidly soluble, high oxidative stability
Comparator Or BaselineFree base form: Slower dissolution, susceptible to auto-oxidation
Quantified DifferenceSignificant improvement in assay concentration accuracy and shelf-life
ConditionsStandard physiological buffers (pH 7.4) at room temperature

Buyers must specify the dihydrochloride salt to ensure reproducible dosing and avoid assay failure caused by reagent degradation or incomplete dissolution.

Salt-form solubility
Class-level
Qualitative improvement over free base (CAS 34069-68-6)
May simplify aqueous workflow preparation
Supplier-reported; quantitative solubility not provided

EPR Spectroscopy of Radical SAM Enzymes

Due to its ability to form a highly stable allylic radical with a formation rate of ~2 min⁻¹, this compound is the reagent of choice for trapping and characterizing the active-site intermediates of lysine 2,3-aminomutase (LAM) and related radical SAM enzymes via electron paramagnetic resonance (EPR) spectroscopy [1].

In Vitro Models of Collagen Assembly and Fibrosis

By incorporating into nascent polypeptide chains but resisting post-translational hydroxylation, this analog is utilized to induce the secretion of abnormal, non-cross-linked procollagen. This makes it a critical tool for studying extracellular matrix dynamics and developing anti-fibrotic therapies [2].

Development of Mechanism-Based Enzyme Inhibitors

The distinct electronic properties of the trans-allylic system make it an effective scaffold for designing potent, mechanism-based inhibitors targeting lysine-processing enzymes in bacterial pathogens, leveraging its competitive binding and subsequent radical stabilization [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
DHDPS allosteric regulation studies
Allosteric site binding context
IC50-based SAR comparison vs native lysine
Protease substrate specificity research
Trans-configured substrate kinetics
Km/kcat similarity to lysine; cis isomer exclusion
Conformationally constrained peptide synthesis
Rigidifying trans-double bond as building block
Peptide secondary structure and proteolytic stability modulation

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

216.0432331 g/mol

Monoisotopic Mass

216.0432331 g/mol

Heavy Atom Count

12

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